molecular formula C17H27Cl2NO B1678490 Pitolisant Hydrochloride CAS No. 903576-44-3

Pitolisant Hydrochloride

Cat. No.: B1678490
CAS No.: 903576-44-3
M. Wt: 332.3 g/mol
InChI Key: XLFKECRRMPOAQS-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pitolisant hydrochloride involves the reaction of piperidine with 1-bromo-3-chloropropane. The mixture is heated to 60°C and stirred for 10 minutes. Piperidine is then added, and the mixture is left under stirring until the reaction is complete . Another method involves obtaining pitolisant base from piperidine and 3-chloropropanol in the presence of potassium iodide .

Industrial Production Methods: Industrial production methods for this compound include the preparation of solid dispersions. This involves providing pitolisant first salt in a solvent, neutralizing it with a base to obtain pitolisant, treating it with hydrochloride to obtain a this compound solution, and adding pharmaceutically acceptable excipients .

Chemical Reactions Analysis

Types of Reactions: Pitolisant hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, formic acid, and potassium iodide . The conditions often involve specific temperatures and stirring durations to ensure complete reactions.

Major Products: The major products formed from these reactions include pitolisant base and its hydrochloride salt .

Scientific Research Applications

Pitolisant hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.

    Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.

    Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

Uniqueness of Pitolisant Hydrochloride: this compound is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFKECRRMPOAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238098
Record name Ciproxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903576-44-3
Record name Ciproxidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciproxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITOLISANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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